Cas no 874148-31-9 (1-azabicyclo2.2.1heptan-3-yl N-methylcarbamate)

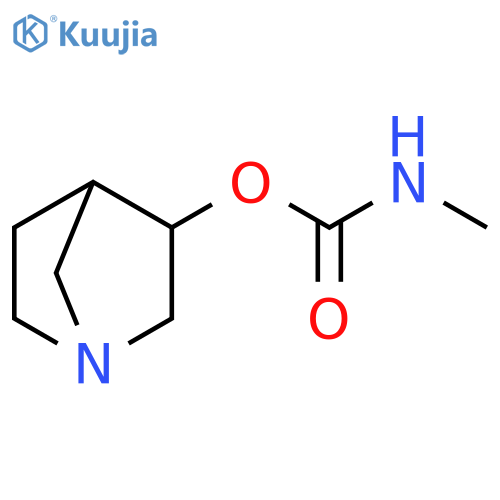

874148-31-9 structure

商品名:1-azabicyclo2.2.1heptan-3-yl N-methylcarbamate

CAS番号:874148-31-9

MF:C8H14N2O2

メガワット:170.208961963654

MDL:MFCD24556710

CID:1900211

PubChem ID:44213954

1-azabicyclo2.2.1heptan-3-yl N-methylcarbamate 化学的及び物理的性質

名前と識別子

-

- 1-Azabicyclo[2.2.1]heptan-3-ol, methylcarbamate (ester)

- 1-Azabicyclo[2.2.1]heptan-3-ol, 3-(N-methylcarbamate)

- 1-azabicyclo2.2.1heptan-3-yl N-methylcarbamate

-

- MDL: MFCD24556710

- インチ: 1S/C8H14N2O2/c1-9-8(11)12-7-5-10-3-2-6(7)4-10/h6-7H,2-5H2,1H3,(H,9,11)

- InChIKey: RMGQCZQEHAVQDV-UHFFFAOYSA-N

- ほほえんだ: N12CC(CC1)C(OC(=O)NC)C2

1-azabicyclo2.2.1heptan-3-yl N-methylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-263487-0.1g |

1-azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate |

874148-31-9 | 95% | 0.1g |

$1589.0 | 2024-06-18 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00958899-1g |

1-Azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate |

874148-31-9 | 95% | 1g |

¥23751.0 | 2024-04-17 | |

| Ambeed | A1083898-1g |

1-Azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate |

874148-31-9 | 95% | 1g |

$3462.0 | 2024-04-16 | |

| Enamine | EN300-263487-1.0g |

1-azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate |

874148-31-9 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-263487-0.05g |

1-azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate |

874148-31-9 | 95% | 0.05g |

$1319.0 | 2024-06-18 |

1-azabicyclo2.2.1heptan-3-yl N-methylcarbamate 関連文献

-

Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

-

Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146

874148-31-9 (1-azabicyclo2.2.1heptan-3-yl N-methylcarbamate) 関連製品

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)

- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

推奨される供給者

Amadis Chemical Company Limited

(CAS:874148-31-9)1-azabicyclo2.2.1heptan-3-yl N-methylcarbamate

清らかである:99%

はかる:1g

価格 ($):3116.0